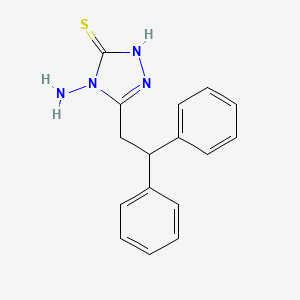

4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione

Description

Properties

Molecular Formula |

C16H16N4S |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H16N4S/c17-20-15(18-19-16(20)21)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,17H2,(H,19,21) |

InChI Key |

QUYSHKMQUWJIIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NNC(=S)N2N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrazide and Thiosemicarbazide Condensation

A common approach involves condensing hydrazide derivatives with thiosemicarbazides. For example, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide have been reacted with thiosemicarbazide to form intermediate thiosemicarbazides, which cyclize under basic conditions to yield triazole-thiols. Adapting this method, 2,2-diphenylethylacetic acid hydrazide could serve as the precursor. The reaction typically proceeds in ethanol with potassium hydroxide, followed by acid neutralization to precipitate the product.

Cyclization via Reflux with Alkali

Refluxing hydrazinecarbothioamide derivatives with aqueous potassium hydroxide (10%) for 3 hours, followed by neutralization with glacial acetic acid, has yielded triazole-thiones with ~71% efficiency. For the target compound, 2-(2,2-diphenylethyl)propanoyl hydrazinecarbothioamide would undergo analogous cyclization. The prolonged heating ensures complete ring closure, though solvent use and energy input remain drawbacks.

Solid-Phase Mechanochemical Synthesis

Grinding Method with Phosphorus Pentachloride

A patent-pending solid-phase method eliminates solvents by grinding carboxylic acids, symmetrical thiosemicarbazides, and phosphorus pentachloride (PCl₅) in a 1:1:1 molar ratio. For 4-amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione, 2,2-diphenylethylacetic acid and thiosemicarbazide are ground with PCl₅ at room temperature for 5–10 minutes. The crude product is neutralized with sodium bicarbonate, filtered, and recrystallized, achieving yields exceeding 86%.

Advantages of Mechanochemistry

This approach reduces reaction time from hours to minutes and avoids toxic solvents, aligning with green chemistry principles. The mechanical force from grinding enhances molecular contact, accelerating the reaction without external heating. Comparative studies show superior yields and purity over traditional methods, though scalability and equipment requirements warrant further investigation.

Optimization of Reaction Parameters

Catalytic Efficiency and Stoichiometry

Phosphorus pentachloride acts as both a catalyst and dehydrating agent in solid-phase synthesis. A slight excess (1.2 equivalents) of PCl₅ ensures complete conversion, while sub-stoichiometric amounts lead to incomplete cyclization. In solution-phase routes, potassium hydroxide (1.5 equivalents) optimizes base-mediated cyclization without over-degrading intermediates.

Temperature and Solvent Effects

Solid-phase reactions proceed efficiently at room temperature, whereas solution methods require reflux (100–110°C). Ethanol and water are common solvents, though their removal complicates purification. Solvent-free mechanochemistry mitigates this issue but demands precise control of grinding duration and pressure.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation routes, highlighting yields, durations, and environmental impacts:

The solid-phase method excels in yield and speed but requires specialized equipment. Solution-phase routes, though slower, remain accessible for small-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The sulfur atom in the thione group acts as a nucleophile, enabling reactions with electrophilic reagents. For example:

-

Reaction with alkyl halides : Forms S-alkyl derivatives via thiolate intermediate generation under basic conditions .

-

Interaction with arylidene malononitrile : Produces triazolidine-3-thione derivatives through nucleophilic attack, as observed in structurally analogous compounds .

Example Reaction Pathway :

Mannich Reaction for Hybrid Formation

The amino group facilitates Mannich reactions with aldehydes and amines, forming bioactive hybrids:

-

Ciprofloxacin hybrids : Coupling with formaldehyde and ciprofloxacin yields S-bridged derivatives with enhanced antibacterial activity against Haemophilus spp. and Mycobacterium tuberculosis (MIC: 3.25–32 µg/mL) .

Key Data :

| Hybrid Type | Activity (MIC Range) | Target Pathogens |

|---|---|---|

| N-Allyl derivatives | 3.25–32 µg/mL | M. tuberculosis, S. aureus |

Cyclization and Condensation Reactions

Under basic or acidic conditions, the compound undergoes cyclization to form fused heterocycles:

-

Reaction with thiocarbohydrazide : Forms triazole-benzotriazole hybrids via condensation, as demonstrated in related systems .

-

Base-mediated cyclization : Sodium hydroxide promotes intramolecular cyclization, yielding complex triazole frameworks .

Representative Synthesis :

Hydrogen Bonding and Supramolecular Assembly

Intermolecular interactions dictate reactivity in solid-state and solvent environments:

-

N–H···S and N–H···O bonds : Drive dimerization and 3D framework formation, as observed in X-ray crystallography .

-

Solvent effects : Polar solvents enhance solubility and reaction kinetics due to hydrogen-bond acceptor properties .

Crystallographic Data :

| Interaction Type | Bond Length (Å) | Angle (°) |

|---|---|---|

| N–H···S | 2.35–2.42 | 150–165 |

| N–H···O | 2.48–2.55 | 140–155 |

S-Alkylation for Bioactive Derivatives

S-Alkylation expands structural diversity and bioactivity:

-

S-Bridged ciprofloxacin hybrids : Show 4–8× higher potency than parent antibiotics against Gram-negative bacteria .

-

Adamantane conjugates : Exhibit antiviral and antibacterial properties through hydrophobic interactions .

Activity Comparison :

| Derivative | Antibacterial MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| S-Ciprofloxacin | 3.25–8.0 | Ciprofloxacin: 0.03–8.0 |

| Adamantane hybrids | 1.0–5.0 | Gentamycin: 0.5–2.0 |

Reactivity with Quinones

The thione group participates in CT-complexation with electron-deficient quinones:

-

Eschenmoser coupling : Forms diazenyl-triazolethiones in 82–88% yield using p-chloranil as a mediator .

Mechanism :

-

Nucleophilic attack by thione sulfur on quinone.

-

Rearrangement to stabilize conjugated systems.

Acid/Base-Mediated Tautomerism

The triazolethione exists in thione-thiol tautomeric equilibrium, influencing reactivity:

-

Thiol form dominance : Under acidic conditions, favoring S–H bond formation for subsequent alkylation .

-

Thione stability : Neutral to basic conditions stabilize the thione form for nucleophilic reactions .

Antimicrobial Activity Correlation

Reaction products often retain or enhance antimicrobial properties:

Scientific Research Applications

4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural variations among triazole-thione derivatives lie in the substituents at position 3 and their impact on molecular geometry:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) induce conformational disorder, while hydrophilic groups (e.g., OH in ) enhance hydrogen bonding, improving crystallinity.

Key Observations :

- Microwave-assisted synthesis (e.g., ) reduces reaction time compared to conventional reflux (e.g., ).

- Glycosylation (e.g., ) improves water solubility but may lower yields.

Key Observations :

- Chloro and hydroxy substituents enhance antioxidant and antibacterial activities .

- Glycosylation improves antiproliferative efficacy by increasing solubility .

Physicochemical Properties

Key Observations :

- Hydrophobic substituents (e.g., naphthyl, diphenylethyl) reduce solubility but increase LogP.

- Hydroxy groups improve solubility but lower thermal stability .

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione?

The compound is typically synthesized via condensation reactions. For example:

- Schiff base formation : React 4-amino-1,2,4-triazole-5-thione derivatives with aldehydes (e.g., benzaldehyde) in the presence of catalysts like AlCl₃ in chloroform under reflux for 6–12 hours .

- Thiocarbohydrazide fusion : Fuse substituted acetic acids (e.g., 4-hydroxyphenylacetic acid) with thiocarbohydrazide at 413 K for 1 hour, followed by recrystallization in methanol . Yields range from 50% to 82%, depending on substituents and reaction conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : SHELXL software is widely used for structural refinement. For example, dihedral angles between triazole and aromatic rings (e.g., 67.51° in 4-hydroxybenzyl derivatives) provide insights into molecular geometry .

- Spectroscopy :

- IR : Peaks at ~3200 cm⁻¹ (N–H stretch) and ~1294 cm⁻¹ (C=S stretch) confirm functional groups .

- NMR : Distinct signals for NH₂ (δ ~5.55 ppm in DMSO-d₆) and aromatic protons (δ ~7.3–7.5 ppm) aid in structural validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?

- Molecular docking and DFT : Analyze HOMO-LUMO gaps (e.g., 3.8–4.2 eV) to predict electron transfer efficiency and interaction with biological targets like enzymes or DNA .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with activity variations. For instance, fluorobenzyl derivatives show enhanced lipophilicity and membrane permeability .

Q. What strategies optimize the design of derivatives with enhanced solubility or target specificity?

- Functional group modification :

- Introduce hydrophilic groups (e.g., glycosyl units via Schiff base condensation) to improve water solubility .

- Replace diphenylethyl with pyridinyl or furanyl moieties to modulate electronic properties and binding affinity .

Q. How do reaction conditions influence byproduct formation during synthesis?

- Temperature control : Reflux above 353 K may lead to sulfoxide byproducts via oxidation of the thione group. Use inert atmospheres (N₂/Ar) to suppress this .

- Catalyst selection : AlCl₃ minimizes side reactions compared to Brønsted acids, which can protonate the triazole ring and reduce yield .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in crystallographic data across similar triazole-thiones?

- Multi-method validation : Cross-validate X-ray data with powder XRD and Hirshfeld surface analysis to resolve packing ambiguities .

- Error analysis : Apply Hamilton R-factors and data-to-parameter ratios (>10:1) to ensure refinement reliability. For example, SHELXL refinements with R < 0.05 are considered high-precision .

Q. What experimental protocols ensure reproducibility in biological assays (e.g., antimicrobial testing)?

- Standardized protocols :

- MIC assays : Use broth microdilution (CLSI guidelines) with controls like ciprofloxacin for bacteria and fluconazole for fungi .

- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.